N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide
Description
N-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide is a synthetic compound characterized by a 2,2,6,6-tetramethylpiperidin-4-yl backbone modified with a hydroxyl group at position 1 and a hexadecanamide (C16 acyl) chain at position 4.
Properties
Molecular Formula |
C25H50N2O2 |
|---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide |
InChI |
InChI=1S/C25H50N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(28)26-22-20-24(2,3)27(29)25(4,5)21-22/h22,29H,6-21H2,1-5H3,(H,26,28) |
InChI Key |
YEAJUYNPHBTFHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(N(C(C1)(C)C)O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide typically involves the reaction of 1-hydroxy-2,2,6,6-tetramethylpiperidine with hexadecanoyl chloride. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and catalytic amounts of TEMPO.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of esters or sulfonates.
Scientific Research Applications
Chemistry: The compound is used as a catalyst in various organic reactions, including oxidation and reduction processes .
Biology: It has been studied for its potential antioxidant properties, which can help in scavenging reactive oxygen species (ROS) and reducing oxidative stress .
Medicine: Research has shown that the compound may have therapeutic applications in treating conditions related to oxidative stress, such as chronic obstructive pulmonary disease (COPD) and neurodegenerative diseases .
Industry: In the polymer industry, it is used as a stabilizer to prevent the degradation of polymers during processing and storage .
Mechanism of Action
The compound exerts its effects primarily through its ability to scavenge reactive oxygen species (ROS). It catalyzes the disproportionation of superoxide, facilitates hydrogen peroxide metabolism, and inhibits Fenton chemistry . This antioxidant activity helps in reducing oxidative damage in biological systems.
Comparison with Similar Compounds
Key Compounds for Comparison:
N-(3-Hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethylhexadecanamide (SLE Pseudo-ceramide) Structure: Combines a hexadecanamide group with a hydroxypropyl-hydroxyethyl backbone and a hexadecyloxy (C16 ether) chain. Applications: Used in barrier repair formulations for atopic dermatitis (AD) due to its lamellar structure, which mimics intercellular lipids in the stratum corneum . Molecular Weight: 598.00 g/mol (C37H75NO4) . Key Properties: Melting point 69–77°C, validated via IR spectroscopy (absorbance at 3300 cm⁻¹, 2930 cm⁻¹, etc.) and purity tests for heavy metals and sulfates .
2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives
- Structure : Shares the 2,2,6,6-tetramethylpiperidin-4-yl core but with shorter acyl chains (e.g., acetate, propionate) .
- Applications : Likely used as stabilizers or antioxidants due to hindered amine light stabilizer (HALS) properties. Shorter chains may reduce hydrophobicity compared to the C16 variant.
Hydroxamic Acids (e.g., N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide) Structure: Features a hydroxamate (-CONHOH) group instead of a hydroxylated piperidine.
Cationic Azanium Derivatives (e.g., (1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-dimethylazanium Bromide) Structure: Incorporates quaternary ammonium groups, enhancing solubility and surfactant-like behavior. Applications: Potential use in antimicrobial formulations or as cationic surfactants .
Comparative Data Table
Research Findings and Implications
- Antioxidant Potential: While hydroxamic acids (e.g., compound 8 in ) show explicit DPPH radical scavenging, the target compound’s hydroxyl group may offer moderate antioxidant activity, though likely less potent than hydroxamates .
- Barrier Function : SLE pseudo-ceramide’s lamellar structure is critical for mimicking skin lipids, a feature absent in the target compound due to its rigid piperidine core .
- Industrial Applications : The tetramethylpiperidine backbone in the target compound suggests utility as a light or thermal stabilizer in polymers, akin to shorter-chain derivatives .
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